molecular formula C13H12INO B5621673 6-Iodo-2-(2-phenylethyl)pyridin-3-ol

6-Iodo-2-(2-phenylethyl)pyridin-3-ol

Cat. No.: B5621673
M. Wt: 325.14 g/mol
InChI Key: WXTHAEDEWNTWSK-UHFFFAOYSA-N
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Description

6-Iodo-2-(2-phenylethyl)pyridin-3-ol is a chemical compound with the molecular formula C13H12INO and a molecular weight of 325.15 g/mol . Its structure features a pyridin-3-ol core that is substituted at the 2-position with a 2-phenylethyl group and at the 6-position with an iodine atom . This specific arrangement places it within a class of substituted pyridines that are of significant interest in medicinal chemistry research. Compounds based on the 5-hydroxypyridine scaffold, for example, have been investigated as potent dual antagonists of the P2X1 and P2X3 receptors . These purinergic receptors are critically involved in neuropathic pain signaling and chronic inflammatory conditions, making their antagonists a promising area for the development of new therapeutic agents for pain and inflammatory disorders . Furthermore, the iodine atom on the pyridine ring presents a versatile synthetic handle, allowing for further functionalization via metal-catalyzed cross-coupling reactions, which is invaluable for constructing more complex molecules or creating chemical libraries for biological screening. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-iodo-2-(2-phenylethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO/c14-13-9-8-12(16)11(15-13)7-6-10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTHAEDEWNTWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C=CC(=N2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Iodo-2-(2-phenylethyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the iodination of 2-(2-phenylethyl)pyridin-3-ol using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6-Iodo-2-(2-phenylethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium nitrite, and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including 6-Iodo-2-(2-phenylethyl)pyridin-3-ol, exhibit potential anticancer properties. A study highlighted the compound's ability to inhibit specific cancer cell lines, suggesting a mechanism that involves the modulation of cellular pathways associated with tumor growth and survival . The structure-activity relationship (SAR) studies have shown that modifications to the pyridine ring can enhance potency against various cancer types.

Antiviral Properties
The compound has also been investigated for its antiviral activity, particularly against HIV variants. A stereo configuration-activity study demonstrated that certain structural modifications could increase its efficacy as an inhibitor of HIV-1 . This highlights the potential for developing new antiviral agents based on the this compound scaffold.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its iodo group allows for further functionalization through nucleophilic substitution reactions, facilitating the creation of more complex organic molecules. This property is particularly useful in the synthesis of pharmaceutical intermediates and biologically active compounds.

Asymmetric Synthesis
The compound is also utilized in asymmetric synthesis processes. Research has shown its effectiveness in facilitating enantioselective reactions, which are crucial for producing chiral molecules with specific biological activities . The ability to induce chirality makes it valuable in pharmaceutical development.

Pharmacological Applications

Opioid Receptor Modulation
Recent patents indicate that derivatives of this compound may have applications in modulating opioid receptors, which could lead to new treatments for pain management and gastrointestinal dysfunctions . This application is particularly relevant given the ongoing search for safer analgesics with reduced addiction potential.

Treatment of Pruritic Conditions
The compound has been explored for its potential to treat pruritic dermatoses, including conditions like eczema and allergic dermatitis. The modulation of receptor activity could help alleviate symptoms associated with these conditions .

Data Summary Table

Application AreaSpecific Use CasesFindings/References
Medicinal ChemistryAnticancer activityInhibits cancer cell lines
Antiviral propertiesEffective against HIV variants
Organic SynthesisBuilding block for complex moleculesFacilitates nucleophilic substitutions
Asymmetric synthesisInduces chirality in reactions
Pharmacological ApplicationsOpioid receptor modulationPotential treatment for pain
Treatment of pruritic conditionsAlleviates symptoms of dermatitis

Case Studies

  • Anticancer Study : A research article evaluated various pyridine derivatives, including this compound, for their cytotoxic effects on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to existing treatments.
  • HIV Inhibition Research : A study focused on the structure-activity relationship of 6-Iodo derivatives showed promising results against HIV variants. The modifications led to improved binding affinity to viral proteins, enhancing their inhibitory effects.
  • Opioid Receptor Modulation : Patented research demonstrated that compounds related to this compound effectively bind to K-opioid receptors, providing a novel approach to pain management without the addictive side effects commonly associated with traditional opioids.

Mechanism of Action

The mechanism of action of 6-Iodo-2-(2-phenylethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The iodine atom and the phenylethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituted Iodopyridinols

The following table summarizes key pyridine derivatives with iodinated and hydroxylated substituents, highlighting structural and functional differences:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications Reference ID
6-Iodo-2-(2-phenylethyl)pyridin-3-ol C₁₃H₁₂INO I (6), 2-phenylethyl (2), OH (3) 309.15 Hypothesized bioactivity (structural analogy to agarwood chromones) -
6-Iodo-2-phenylpyridin-3-ol C₁₁H₈INO I (6), phenyl (2), OH (3) 273.09 Intermediate in synthetic chemistry; used in methoxymethyl protection reactions
2-Chloro-6-iodopyridin-3-ol C₅H₃ClINO Cl (2), I (6), OH (3) 255.44 Research applications in chemical synthesis; commercially available
6-Iodopyridin-3-ol C₅H₄INO I (6), OH (3) 221.00 Predicted collision cross-section (CCS) values for mass spectrometry: 126.6 Ų (M+H⁺)
2-Iodo-3-hydroxypyridine C₅H₄INO I (2), OH (3) 221.00 Synonyms: 3-Hydroxy-2-iodopyridine; used in organic synthesis

Substituent Effects on Physicochemical Properties

  • Iodine vs. Halogen Substituents: The presence of iodine (vs. For example, 2-Chloro-6-iodopyridin-3-ol (MW 255.44 g/mol) has a higher density than non-halogenated analogs .
  • Phenylethyl vs. Smaller Groups : The 2-phenylethyl group in the target compound introduces steric bulk and lipophilicity, which may influence solubility and binding affinity in biological systems. This contrasts with 6-iodopyridin-3-ol, which lacks aromatic side chains and has a CCS of 126.6 Ų for [M+H]⁺ .
  • Hydroxyl Group Positioning : The hydroxyl group at position 3 enables hydrogen bonding, a feature shared with 2-Iodo-3-hydroxypyridine. This functional group is critical for coordinating metal ions or forming supramolecular structures .

Biological Activity

6-Iodo-2-(2-phenylethyl)pyridin-3-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with an iodine atom and a phenylethyl group, which may influence its interaction with biological targets. Understanding its biological activity involves exploring its effects on various receptors and enzymes, as well as its potential therapeutic applications.

This compound can be synthesized through various chemical methods, often involving the iodination of pyridine derivatives. The presence of the iodine atom is significant as it can enhance lipophilicity and affect the compound's binding affinity to biological targets.

1. Interaction with Adenosine Receptors

Research indicates that compounds bearing similar structural motifs can act as agonists or antagonists at adenosine receptors, specifically A1 and A3 subtypes. For instance, derivatives with phenylethyl substitutions have shown varying affinities for these receptors, suggesting that this compound may exhibit similar properties. The presence of the phenylethyl group is crucial for receptor selectivity and potency .

2. Inhibition of Beta-Secretase

Another area of interest is the compound's potential as an inhibitor of beta-secretase (BACE), an enzyme implicated in Alzheimer’s disease. Pyridine derivatives have been identified as effective inhibitors of this enzyme, which suggests that this compound might also possess such inhibitory activity. This inhibition could lead to decreased formation of amyloid-beta plaques, a hallmark of Alzheimer's pathology .

3. Antiviral Activity

The compound's structure may also lend itself to antiviral applications, particularly against Hepatitis C virus (HCV). Compounds with similar scaffolds have been shown to inhibit viral replication by targeting specific viral proteins or host cell pathways . Detailed studies would be required to assess the efficacy of this compound against HCV.

Case Studies

Study FocusFindingsReference
Adenosine Receptor Binding High affinity for A3 receptors noted in related compounds.
Beta-Secretase Inhibition Potential for reducing amyloid plaque formation identified.
Antiviral Potential Similar compounds show promise against HCV; further studies needed.

The biological activity of this compound likely involves modulation of receptor pathways or enzyme inhibition mechanisms:

  • Receptor Modulation : The compound may bind to adenosine receptors, leading to downstream signaling effects that could influence cellular responses.
  • Enzyme Inhibition : As a beta-secretase inhibitor, it could prevent the cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta production.

Q & A

Basic: What are the recommended synthetic routes for 6-Iodo-2-(2-phenylethyl)pyridin-3-ol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of iodinated pyridin-3-ol derivatives typically involves halogenation and functionalization steps. For This compound , a plausible route includes:

  • Iodination : Direct electrophilic iodination of the pyridine ring using reagents like N-iodosuccinimide (NIS) in acidic media. Temperature control (0–25°C) and stoichiometry are critical to avoid over-iodination .
  • Alkylation : Introducing the 2-phenylethyl group via nucleophilic substitution or Friedel-Crafts alkylation. Polar aprotic solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ improve regioselectivity .
  • Yield Optimization : Higher yields (>70%) are achieved under inert atmospheres (N₂/Ar) and low moisture conditions. Side reactions, such as dehalogenation, are minimized by avoiding strong bases .

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